Cbz-D-allo-isoleucine

概要

説明

Synthesis Analysis

The synthesis of D-branched-chain amino acids (D-BCAAs) such as D-leucine, D-isoleucine, and D-valine are known to exhibit a variety of bioactivities . Much effort is going into achieving simple stereospecific synthesis of D-BCAAs .Molecular Structure Analysis

The molecular structure of Cbz-D-allo-isoleucine can be analyzed using 1H and 13C NMR spectrometric analysis . This analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .Chemical Reactions Analysis

The chemical reactions involving Cbz-D-allo-isoleucine can be analyzed using NMR spectrometric analysis . This analysis can be applied to the estimation of epimerisation during metal-free N-arylation and peptide coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Cbz-D-allo-isoleucine include a density of 1.0±0.1 g/cm3, a boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C .科学的研究の応用

Meteoritic Organic Geochemistry

Cbz-D-allo-isoleucine has been utilized in the study of carbonaceous chondrites (CCs) to understand the early organic chemistry that took place in our Solar System. The epimerization of isoleucine, including D-allo-isoleucine, has been applied to assess terrestrial contamination and constrain the duration and effects of aqueous alteration of meteorites .

Kinetic Modeling in Geochemistry

The epimerization process of D-allo-isoleucine has been used for kinetic modeling to rule out certain cases of contamination and constrain the timing of thermal and aqueous alteration in geological samples. This application is particularly relevant in the study of meteorites and their parent bodies .

Paleontological Studies

In paleontology, the behavior of D-allo-isoleucine in systems with large relative abundances of alloisoleucine to isoleucine has been studied. This research helps in understanding the epimerization processes and their implications for dating and studying fossil remains .

Real-Time Optical Detection in Living Cells

A genetically-encoded nanosensor named GEII (Genetically Encoded Isoleucine Indicator) has been developed for real-time monitoring of isoleucine, including D-allo-isoleucine, in living cells. This sensor is pH stable, isoleucine-specific, and has a wide operating range, making it suitable for monitoring isoleucine in bacterial and yeast cells .

Metabolic Engineering

The GEII sensor can also be applied in metabolic engineering to enhance the production of isoleucine, including D-allo-isoleucine, in bacteria. This has potential applications in the animal feed industry, where increased production of isoleucine can be beneficial .

Pharmaceutical Research

D-allo-isoleucine can be involved in the synthesis of pharmaceutical compounds and the study of their transformation products. For example, the ozonation process of certain pharmaceuticals can be analyzed to understand the stability and transformation of these compounds .

Safety and Hazards

将来の方向性

作用機序

- Voltage-Gated Sodium Channels : Cbz-D-allo-isoleucine inhibits voltage-gated sodium channels, stabilizing hyperexcited neurons. This suppression of excitatory impulses helps prevent seizures .

- Adenosine Reuptake Inhibition : By inhibiting presynaptic reuptake of adenosine, Cbz-D-allo-isoleucine enhances presynaptic inhibitory modulation of excitatory neurotransmitter release (e.g., glutamate). Reduced glutamate activity protects against seizures .

- Antimanic Effects : An inhibitory effect on central dopaminergic and noradrenergic neurotransmission may contribute to Cbz-D-allo-isoleucine’s antimanic effects .

Mode of Action

特性

IUPAC Name |

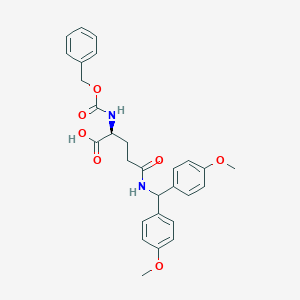

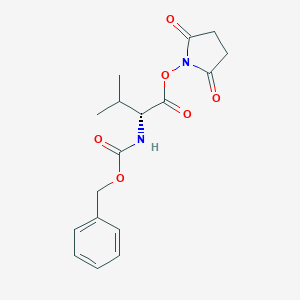

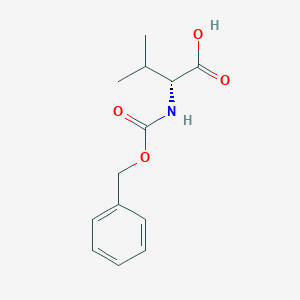

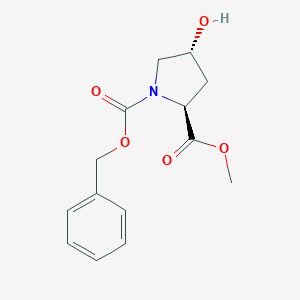

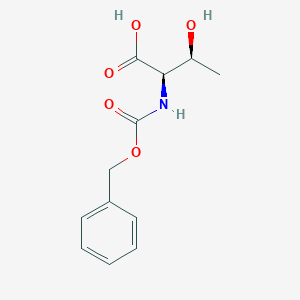

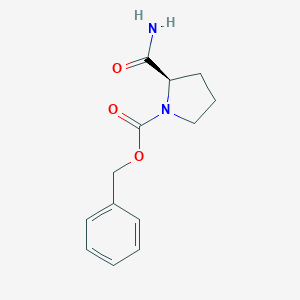

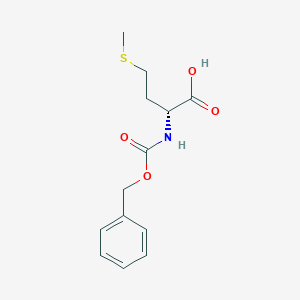

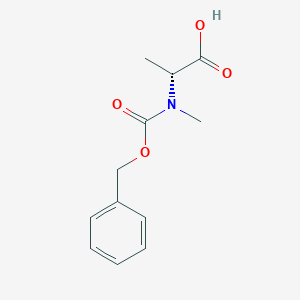

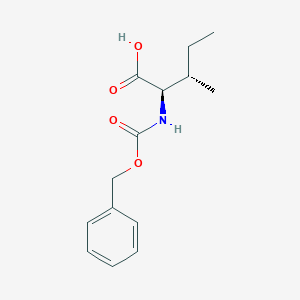

(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHXJPFZKBRLFU-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426641 | |

| Record name | Cbz-D-allo-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-D-allo-isoleucine | |

CAS RN |

55723-45-0 | |

| Record name | Cbz-D-allo-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。